molecular formula C15H22N2O B312470 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide

3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B312470
M. Wt: 246.35 g/mol
InChI Key: IGZJXGLPCSSZAT-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group, a pyridin-3-ylmethyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of cyclohexylamine with pyridin-3-ylmethyl chloride, followed by the addition of propionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C15H22N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h4,7,10-11,13H,1-3,5-6,8-9,12H2,(H,17,18)

InChI Key

IGZJXGLPCSSZAT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NCC2=CN=CC=C2

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CN=CC=C2

solubility

37 [ug/mL]

Origin of Product

United States

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